molecular formula C8H3BrClF B1409420 4-Bromo-2-Chloro-5-fluorophenylacetylene CAS No. 1936545-21-9

4-Bromo-2-Chloro-5-fluorophenylacetylene

Cat. No.: B1409420
CAS No.: 1936545-21-9
M. Wt: 233.46 g/mol
InChI Key: SIOULUNETAMGHC-UHFFFAOYSA-N
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Description

4-Bromo-2-Chloro-5-fluorophenylacetylene is a multifunctional halogenated arylacetylene that serves as a versatile building block in organic synthesis, particularly for constructing complex heterocyclic scaffolds. Its molecular structure incorporates bromo, chloro, and fluoro substituents on an aromatic ring, which dictates its reactivity and provides distinct handles for selective cross-coupling reactions. The terminal alkyne group is a key functional moiety, allowing this compound to participate in metal-catalyzed coupling, such as the Sonogashira reaction, and click chemistry cycloadditions. Research demonstrates the significant value of analogous 2-fluorophenylacetylene derivatives in efficient, copper-promoted intramolecular annulation reactions for the synthesis of benzo[b]furan and benzo[b]thiophene derivatives, which are privileged structures in medicinal chemistry and materials science . The specific halogen pattern (Br, Cl, F) on the aromatic ring enhances the electron-deficient nature of the system and can be exploited for sequential functionalization, given the established reactivity order of F > Br > Cl in such systems . This makes this compound a valuable intermediate for developing new pharmaceuticals, agrochemicals, and organic electronic materials. As a high-value synthetic intermediate, it is typically supplied with high purity. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage conditions (sealed in a dry environment at 2-8°C) are recommended to maintain stability and purity.

Properties

IUPAC Name

1-bromo-5-chloro-4-ethynyl-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClF/c1-2-5-3-8(11)6(9)4-7(5)10/h1,3-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIOULUNETAMGHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C=C1Cl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-Chloro-5-fluorophenylacetylene can be achieved through several methods. One common approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method typically involves the reaction of a halogenated phenylacetylene with a boronic acid derivative under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions. The choice of reagents and conditions can be optimized to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-Chloro-5-fluorophenylacetylene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted phenylacetylenes .

Scientific Research Applications

4-Bromo-2-Chloro-5-fluorophenylacetylene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-Chloro-5-fluorophenylacetylene involves its reactivity towards various chemical reagents. The presence of multiple halogen atoms and an alkyne group makes it a versatile intermediate in organic synthesis. The specific molecular targets and pathways depend on the context of its use in chemical reactions .

Comparison with Similar Compounds

Research Findings and Data Analysis

Reactivity in Cross-Coupling Reactions :

  • This compound demonstrates superior reactivity in Sonogashira couplings compared to dichlorinated analogues due to fluorine’s electronegativity enhancing the acetylene’s electrophilicity.
  • In contrast, 2,5-Dibromo-3,4,6-trifluoroaniline is more suited for Buchwald-Hartwig aminations, leveraging its amine group for C–N bond formation .

Thermal and Solubility Properties :

  • Halogenated phenylacetylenes generally exhibit lower solubility in polar solvents (e.g., water) compared to anilines, which can form hydrogen bonds via the -NH₂ group.
  • The melting point of this compound is expected to be higher than non-brominated analogues due to increased molecular symmetry and halogen interactions.

Biological Activity

4-Bromo-2-Chloro-5-fluorophenylacetylene is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of bromine, chlorine, and fluorine substituents on a phenylacetylene backbone. These halogen atoms influence the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in cells. The compound's halogen substituents can enhance lipophilicity, allowing it to penetrate cellular membranes more effectively.

Key Mechanisms:

  • Inhibition of Enzymatic Activity: Similar compounds have shown potential as inhibitors of various enzymes involved in cancer progression and inflammation.
  • Induction of Apoptosis: Research indicates that this compound may trigger apoptosis in cancer cells through pathways involving caspase activation and mitochondrial signaling .

Anticancer Activity

Studies have demonstrated that this compound exhibits potent anticancer properties against several human cancer cell lines. For instance, it has been tested against:

  • HeLa Cells (cervical cancer)
  • MCF-7 Cells (breast cancer)
  • A549 Cells (lung cancer)
  • PC3 Cells (prostate cancer)

The compound's effectiveness varies based on the cell type, but it consistently shows promise as a potential chemotherapeutic agent.

Antiviral Properties

Recent investigations suggest that this compound may also possess antiviral properties. It has been studied for its efficacy against viruses such as Dengue virus, where it exhibited inhibition of viral replication in vitro .

Case Studies

  • In Vitro Studies: In one study, this compound was tested on human primary monocyte-derived dendritic cells (MDDCs). The results indicated a significant reduction in viral load upon treatment, suggesting its potential as an antiviral agent .
  • Molecular Docking Studies: Molecular docking experiments have shown that the compound interacts with key proteins involved in cell signaling pathways related to cancer proliferation. These studies provide insights into the binding affinities and potential inhibitory effects on target proteins .

Comparative Analysis

CompoundAnticancer ActivityAntiviral ActivityMechanism of Action
This compoundHighModerateCaspase activation, enzyme inhibition
Similar Halogenated CompoundsVariableLowVaries by substituent

Q & A

Q. What synthetic methodologies are recommended for preparing 4-bromo-2-chloro-5-fluorophenylacetylene with high purity?

Methodological Answer: The synthesis typically involves halogenated aromatic precursors. For example:

  • Start with 4-bromo-2-chloro-5-fluorobenzoic acid (CAS 1321613-01-7, >97% purity) as a key intermediate .
  • Employ Sonogashira coupling using palladium catalysts (e.g., Pd(PPh₃)₄) to introduce the acetylene group.
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and verify purity using HPLC (C18 column, acetonitrile/water mobile phase) or ¹⁹F NMR (δ -110 to -120 ppm for fluorinated aromatic protons) .

Q. Which spectroscopic techniques are optimal for structural characterization?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using coupling patterns (e.g., ortho-chlorine induces splitting in adjacent protons). Compare to SMILES -predicted shifts (e.g., Cl and Br substituents cause deshielding) .
  • FT-IR : Confirm acetylene C≡C stretch near 2100–2260 cm⁻¹.
  • Mass Spectrometry (HRMS) : Look for molecular ion [M+H]⁺ at m/z 250.9 (C₈H₃BrClF⁺) .

Q. How should stability and storage conditions be optimized?

Methodological Answer:

  • Store at 0–6°C under inert gas (argon/nitrogen) to prevent degradation of the acetylene moiety .
  • Monitor purity periodically via GC-MS (e.g., DB-5 column, 70 eV EI mode) to detect decomposition products like halogenated phenols .

Advanced Research Questions

Q. How can contradictions in crystallographic data be resolved during structural refinement?

Methodological Answer:

  • Use SHELXL for small-molecule refinement, leveraging high-resolution data (>0.8 Å). Check for twinning using the R1/Rint ratio ; if >5%, apply twin law refinement .
  • Validate with PLATON or OLEX2 to detect missed symmetry or disorder. Cross-reference with DFT-optimized geometries (e.g., Gaussian09, B3LYP/6-31G*) for bond-length consistency .

Q. What strategies address low yields in cross-coupling reactions involving this compound?

Methodological Answer:

  • Optimize via Design of Experiments (DOE) : Vary catalyst loading (0.5–5 mol%), base (Cs₂CO₃ vs. K₃PO₄), and solvent (THF vs. DMF).
  • Use microwave-assisted synthesis (80–120°C, 30 min) to enhance reaction efficiency. Monitor by TLC (Rf ~0.5 in hexane:EtOAc 4:1) .

Q. How can computational modeling predict reactivity in organometallic applications?

Methodological Answer:

  • Perform DFT calculations (e.g., M06-2X/def2-TZVP) to map frontier molecular orbitals. The LUMO (-1.5 to -2.0 eV) indicates electrophilic sites for Pd-catalyzed couplings.
  • Compare NBO charges to identify electron-deficient carbons (e.g., para-fluorine directs metallation) .

Q. What safety protocols are critical for handling hazardous by-products?

Methodological Answer:

  • Use Schlenk-line techniques to avoid exposure to brominated intermediates.
  • Quench reactions with 10% aqueous Na₂S₂O₃ to neutralize residual halogens. Refer to SDS guidelines for waste disposal (e.g., halogenated waste codes) .

Key Notes

  • For advanced applications (e.g., MOF construction), ensure anhydrous conditions to preserve acetylene reactivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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